

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Substituted Quinazolines

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Compound of Interest

Compound Name: *Quinazoline-8-carbaldehyde*

Cat. No.: *B2922675*

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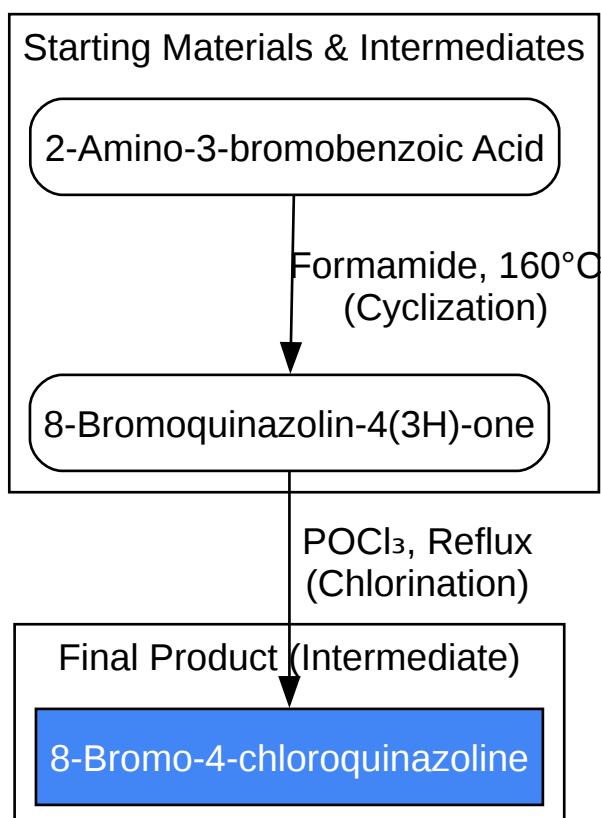
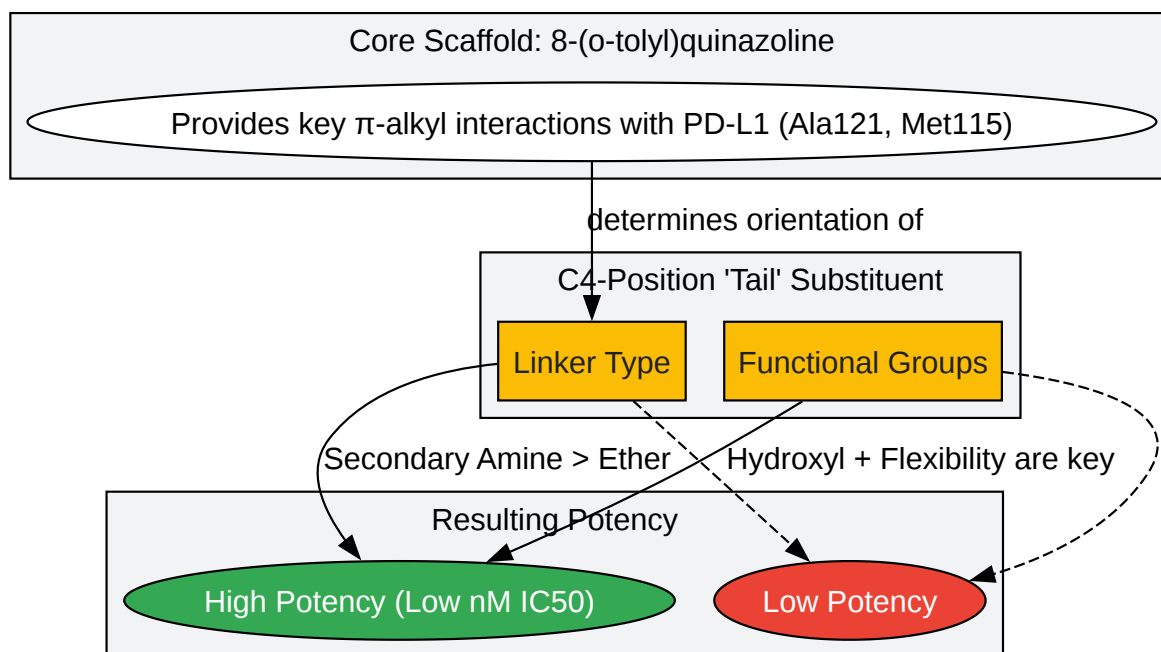
Introduction: Beyond the Privileged Scaffold

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in molecules with diverse and potent biological activities.[1][2] From the first-generation EGFR inhibitors like Gefitinib to agents targeting the central nervous system, the versatility of the quinazoline ring system is well-documented.[3][4][5] Historically, structure-activity relationship (SAR) studies have extensively focused on substitutions at the C2, C4, C6, and C7 positions, which are known to directly interact with the ATP-binding pocket of kinases or other key target features.[1][6]

This guide, however, shifts the focus to a less-explored but strategically critical position: the C8-position. Modifications at this site can profoundly influence a compound's pharmacological profile, not by direct steric interaction in every case, but by subtly modulating the electronic environment of the entire heterocyclic system, altering physicochemical properties, and providing a vector to access unique sub-pockets within a target protein. We will provide a comparative analysis of SAR studies for 8-substituted quinazolines across different therapeutic targets, supported by experimental data and detailed protocols for their synthesis and evaluation.

The Strategic Importance of the C8-Position

While C4-anilino and C6/C7-methoxy substitutions are hallmarks of many kinase inhibitors, the C8-position offers a unique opportunity for optimization. Research has shown that high electron density around the C8-position of the quinazoline ring can be crucial for potent inhibitory activity, a property that can be fine-tuned by substituents at various positions, including C8 itself.^[7] Furthermore, the C8-position projects into a distinct spatial region, which can be exploited to enhance selectivity, improve pharmacokinetic properties, or establish novel interactions with the target protein, as we will explore in the context of emerging therapeutic areas like immunotherapy.



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